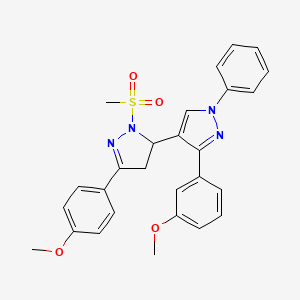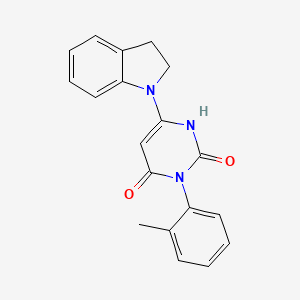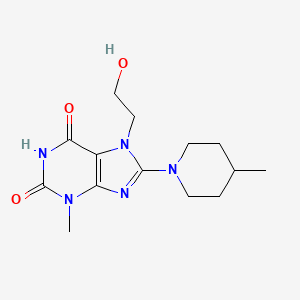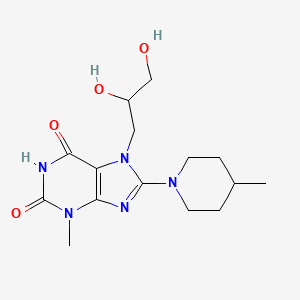![molecular formula C23H31N5O4 B6485569 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 919017-62-2](/img/structure/B6485569.png)
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research .
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with various reagents, the products formed, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, and reactivity are studied. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Neurological Disorders and Neuroprotection
This compound has shown promise in preclinical studies related to neurological disorders. Researchers have investigated its potential neuroprotective effects, particularly in conditions like Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. The compound’s ability to modulate neurotransmitter systems and reduce oxidative stress makes it an interesting candidate for further exploration .
Cardiovascular Applications
Studies suggest that “AKOS000582289” may have cardiovascular benefits. It has been investigated for its vasodilatory properties, potential antiarrhythmic effects, and ability to protect cardiac tissue during ischemia-reperfusion injury. Researchers are keen on understanding its mechanisms of action and evaluating its therapeutic potential in heart-related conditions .
Anti-Inflammatory and Immunomodulatory Properties
The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and modulating immune responses. Researchers have explored its potential in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Its immunomodulatory effects make it an intriguing subject for further investigation .
Cancer Research
Preliminary studies indicate that “AKOS000582289” might have anticancer properties. Researchers have observed its effects on tumor cell growth, apoptosis, and angiogenesis. However, more research is needed to understand its specific mechanisms and potential applications in cancer therapy .
Metabolic Disorders and Obesity
The compound has been studied for its impact on metabolic pathways, including glucose homeostasis and lipid metabolism. It may play a role in managing obesity and related metabolic disorders. Researchers are exploring its effects on adipose tissue, insulin sensitivity, and lipid profiles .
Antiviral Activity
Emerging evidence suggests that “AKOS000582289” exhibits antiviral properties. Researchers have investigated its effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further studies are needed to validate its efficacy and safety .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-4-16-6-5-7-18(12-16)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-8-15(2)9-11-27/h5-7,12,15,17,29H,4,8-11,13-14H2,1-3H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPXLBMMKSXIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCC(CC4)C)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(diethylamino)ethyl]-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485487.png)


![1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B6485521.png)
![1-[3-(3-methoxyphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B6485529.png)
![1-[3-(4-methylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B6485530.png)
![1,3,6,7-tetramethyl-8-[2-(3-methylpiperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485540.png)
![1,6,7-trimethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485541.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485542.png)


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485563.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485574.png)
![2-{1,3-dimethyl-8-[(2-methylpropyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6485580.png)